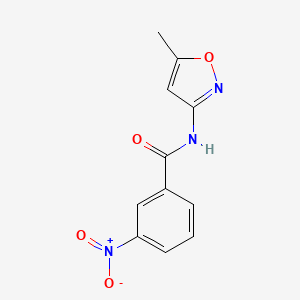

N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-7-5-10(13-18-7)12-11(15)8-3-2-4-9(6-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBXSIDFUNTNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357944 | |

| Record name | Benzamide, N-(5-methyl-3-isoxazolyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

160856-97-3 | |

| Record name | Benzamide, N-(5-methyl-3-isoxazolyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 3-Nitrobenzamide (B147352) Moiety

The 3-nitrobenzamide portion of the target molecule provides a critical aromatic core. Its synthesis is primarily approached by first preparing the corresponding nitro-substituted benzoic acid, followed by the formation of the amide bond.

Synthetic Routes to Nitro-Substituted Benzoic Acids

The most common precursor for the 3-nitrobenzamide moiety is 3-nitrobenzoic acid. This intermediate can be synthesized through several established routes.

One of the most direct methods is the nitration of benzoic acid. wikipedia.org This electrophilic aromatic substitution reaction typically employs a nitrating mixture of nitric acid and sulfuric acid. The carboxylic acid group is a meta-directing deactivator, which favors the formation of the 3-nitro isomer. wikipedia.org However, this reaction can also produce minor amounts of 2-nitrobenzoic acid and 4-nitrobenzoic acid as byproducts. wikipedia.org

Another route involves the nitration of methyl benzoate, followed by the hydrolysis of the resulting methyl m-nitrobenzoate. orgsyn.org Saponification of the ester using a base like sodium hydroxide (B78521), followed by acidification, yields 3-nitrobenzoic acid. orgsyn.org This method can sometimes offer better control and purity of the final product.

Alternative, less common methods include the oxidation of 3-nitrobenzaldehyde (B41214) or the oxidative cleavage of 3-nitroacetophenone. wikipedia.org

| Method | Starting Material | Reagents | Key Features |

| Direct Nitration | Benzoic Acid | Nitric Acid, Sulfuric Acid | Direct, but can produce ortho and para isomers. |

| Nitration and Hydrolysis | Methyl Benzoate | Nitric Acid, Sulfuric Acid; then NaOH, HCl | May offer better purity of the meta isomer. orgsyn.org |

| Oxidation | 3-Nitrobenzaldehyde | Oxidizing Agent | Less common route. wikipedia.org |

Amide Bond Formation Techniques for Benzamide (B126) Synthesis

With 3-nitrobenzoic acid in hand, the next step is the formation of the amide bond. A common and efficient method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

3-Nitrobenzoic acid can be converted to 3-nitrobenzoyl chloride by reacting it with thionyl chloride (SOCl₂), often with gentle heating. The resulting acyl chloride is highly reactive towards nucleophiles.

The 3-nitrobenzoyl chloride can then be reacted with an appropriate amine to form the benzamide. The reaction between an acyl chloride and a primary amine is typically a vigorous reaction that proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. libretexts.org

Other amide bond formation techniques include the use of coupling agents that activate the carboxylic acid in situ, but the acyl chloride route is a well-established and effective method for this type of synthesis.

Synthesis of the 5-Methyl-1,2-Oxazol-3-yl Fragment

The 5-methyl-1,2-oxazol-3-yl fragment is a key heterocyclic component of the target molecule. Its synthesis typically involves the construction of the 1,2-oxazole ring, which can be achieved through various ring-closing strategies. The key intermediate for this fragment is often 3-amino-5-methylisoxazole (B124983).

Ring-Closing Strategies for 1,2-Oxazole Core Formation

The formation of the 1,2-oxazole (also known as isoxazole) ring can be accomplished through several cyclocondensation reactions. A prevalent method for synthesizing 3-amino-5-methylisoxazole involves the reaction of a β-dicarbonyl compound or its equivalent with a source of hydroxylamine (B1172632).

One common approach is a three-component reaction involving an aldehyde, ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride. nih.govorientjchem.org This method allows for the direct construction of substituted isoxazol-5(4H)-ones, which can be further modified.

Another versatile method starts with the formation of acetyl acetonitrile (B52724) from readily available materials like ethyl acetate (B1210297) and acetonitrile. google.com The acetyl acetonitrile can then be reacted with hydroxylamine in a ring-closing reaction to yield 3-amino-5-methylisoxazole. google.com

A further strategy involves the reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride in the presence of a base, followed by a cyclization step. chemicalbook.com

| Method | Key Starting Materials | Key Intermediates | Reaction Type |

| Three-Component Reaction | Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Isoxazol-5(4H)-one derivatives | Cyclocondensation nih.govorientjchem.org |

| From Acetyl Acetonitrile | Ethyl Acetate, Acetonitrile | Acetyl Acetonitrile | Claisen condensation followed by cyclization google.com |

| From 3-Hydroxybutanenitrile | 3-Hydroxybutanenitrile, Hydroxylamine HCl | - | Cyclization chemicalbook.com |

Functionalization and Methylation at the Oxazole (B20620) Positions

The synthesis of 3-amino-5-methylisoxazole inherently provides the required functionalization and methylation. The "5-methyl" group typically originates from the acetyl group of ethyl acetoacetate or a similar precursor. The "3-amino" group is introduced through the use of hydroxylamine and subsequent reaction pathways that result in an amino group at the 3-position of the isoxazole (B147169) ring. Further functionalization is generally not required for the synthesis of the target compound, as 3-amino-5-methylisoxazole is the direct precursor needed for the final coupling step.

Coupling Methodologies for the Final Compound Assembly

The final step in the synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is the coupling of the two previously synthesized fragments: 3-nitrobenzoyl chloride and 3-amino-5-methylisoxazole.

This reaction is a classic example of nucleophilic acyl substitution. The amino group of 3-amino-5-methylisoxazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. libretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride that is formed as a byproduct. The reaction solvent is usually an inert organic solvent like dichloromethane (B109758) or tetrahydrofuran.

The general reaction is as follows:

3-Nitrobenzoyl chloride + 3-Amino-5-methylisoxazole → N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide + HCl

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by an aqueous work-up to remove the base hydrochloride salt and any unreacted starting materials, followed by purification techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Amidation Reactions Utilizing Carboxylic Acid Derivatives

A common and direct method for the synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide involves the acylation of 3-amino-5-methylisoxazole with an activated form of 3-nitrobenzoic acid, most notably 3-nitrobenzoyl chloride. This reaction falls under the category of nucleophilic acyl substitution.

The synthesis of the requisite starting materials is a critical preliminary step. 3-Nitrobenzoyl chloride is typically prepared by reacting 3-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, heating 3-nitrobenzoic acid with an excess of thionyl chloride, often at reflux, effectively converts the carboxylic acid to the more reactive acyl chloride. orgsyn.org The excess thionyl chloride can be removed by distillation, yielding the crude 3-nitrobenzoyl chloride which can be purified by vacuum distillation. orgsyn.org

The second precursor, 3-amino-5-methylisoxazole, can be synthesized through various routes. One approach involves the reaction of hydroxylamine with a β-keto nitrile, such as acetoacetonitrile, which upon cyclization yields the desired amino-isoxazole. Another documented method involves reacting a nitrile compound like 2,3-dibromobutyronitrile with hydroxyurea (B1673989) in the presence of an alkali metal hydroxide, maintaining the pH between 10.1 and 13. google.comgoogle.com A multi-step synthesis has also been described, starting from ethyl acetate and acetonitrile to form acetyl acetonitrile, which is then converted to a hydrazone and subsequently cyclized with hydroxylamine hydrochloride under basic conditions to give 3-amino-5-methylisoxazole. google.com

With both precursors in hand, the amidation reaction is typically carried out under Schotten-Baumann conditions. iitk.ac.inpw.livevedantu.comchemistnotes.com This involves dissolving the 3-amino-5-methylisoxazole in a suitable solvent, often in the presence of a base, and then adding the 3-nitrobenzoyl chloride. The base, which can be an aqueous solution of sodium hydroxide or an organic base like pyridine, serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, thereby driving the reaction to completion. pw.livejk-sci.com The reaction is generally exothermic and may require cooling to control the reaction rate and minimize side reactions.

Table 1: Reagents and Conditions for Amidation

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | General Conditions |

| 3-amino-5-methylisoxazole | 3-nitrobenzoyl chloride | Sodium hydroxide or Pyridine | Water/Organic co-solvent or Aprotic solvent | Room temperature or cooled |

Alternative Cross-Coupling or Condensation Approaches

While direct amidation is the most straightforward approach, other modern synthetic methods could theoretically be employed for the synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide. One such set of methods involves transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed coupling of 3-amino-5-methylisoxazole with 3-nitrobenzoic acid, activated in situ, could potentially form the desired amide bond. However, the direct amidation is generally more efficient and cost-effective for this particular transformation.

Another plausible, albeit less direct, route could involve a reductive amidation. This would entail the reaction of 3-nitrobenzaldehyde with 3-amino-5-methylisoxazole to form an imine, which would then be oxidized to the amide. This approach is less common for the synthesis of simple amides and adds unnecessary steps compared to the direct acylation method.

A one-pot synthesis strategy has been developed for the formation of N-aryl amides from nitroarenes and acyl chlorides using iron dust as a reductant and promoter in water. nih.govresearchgate.net In this scenario, 3-nitroaniline (B104315) could theoretically be reacted with a suitable acylating agent derived from the 5-methyl-1,2-oxazole-3-carboxylic acid. However, the standard approach of coupling the pre-formed amine and acyl chloride is more established for this target molecule.

Exploration of Diverse Synthetic Pathways and Optimization

The optimization of the synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide would primarily focus on the amidation step. Key parameters to consider for optimization include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

For the Schotten-Baumann reaction, the choice between an inorganic base like sodium hydroxide and an organic base like pyridine can influence the reaction rate and yield. Pyridine can sometimes act as a nucleophilic catalyst in addition to being a base. The use of a two-phase system (e.g., an organic solvent and aqueous base) can facilitate product isolation, as the amide product would typically reside in the organic layer. vedantu.com

The reaction temperature is another critical parameter. While many amidation reactions with acyl chlorides are rapid at room temperature, cooling the reaction mixture can help to control the exothermicity and prevent potential side reactions, such as the hydrolysis of the acyl chloride.

In the context of developing more "green" synthetic routes, exploring the use of water as a solvent for the amidation reaction could be a valuable area of optimization. nih.gov Additionally, minimizing the use of hazardous reagents like thionyl chloride in the preparation of the acyl chloride, perhaps by using alternative activating agents for the carboxylic acid, would be a worthwhile pursuit.

Mechanistic Elucidation of Key Synthetic Steps

The primary synthetic step for the formation of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is the nucleophilic acyl substitution reaction between 3-amino-5-methylisoxazole and 3-nitrobenzoyl chloride. The mechanism of this reaction, particularly under Schotten-Baumann conditions, is well-established. iitk.ac.inchemistnotes.com

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amino group of 3-amino-5-methylisoxazole on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This attack results in the formation of a tetrahedral intermediate. vedantu.com

This tetrahedral intermediate is unstable and collapses by reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. This results in the formation of a protonated amide.

The base present in the reaction mixture then deprotonates the nitrogen atom of the protonated amide, yielding the final product, N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, and the corresponding salt of the acid (e.g., sodium chloride or pyridinium (B92312) hydrochloride). pw.live The neutralization of the HCl byproduct is essential to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Molecular Structure and Conformational Analysis

Spectroscopic and Spectrometric Characterization Methodologies

Spectroscopic and spectrometric methods are indispensable for the structural elucidation of novel compounds. Each technique provides unique insights into the molecular framework.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-nitrobenzoyl group, the heterocyclic proton of the oxazole (B20620) ring, the methyl protons, and the amide proton. The chemical shifts (δ), coupling constants (J), and integration of these signals would confirm the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of all carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the aromatic and heterocyclic carbons, and the methyl carbon.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Amide NH | 8.0 - 9.5 | N/A |

| Aromatic CH | 7.5 - 8.5 | 120 - 150 |

| Oxazole CH | 6.0 - 7.0 | 95 - 110 |

| Methyl CH₃ | 2.0 - 2.5 | 10 - 20 |

| Carbonyl C=O | N/A | 160 - 170 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, the asymmetric and symmetric stretches of the nitro group (NO₂), and various C-H and C=C/C=N stretches from the aromatic and heterocyclic rings.

A table summarizing the expected vibrational frequencies is provided below.

| Functional Group | Expected FTIR Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| C=O Stretch (Amide) | 1640 - 1680 |

| NO₂ Asymmetric Stretch | 1510 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1380 |

| C=N Stretch (Oxazole) | 1580 - 1620 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide. The fragmentation pattern observed in the mass spectrum would offer further confirmation of the molecular structure by showing the loss of specific fragments, such as the nitro group or the methyl-oxazole moiety.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic and heterocyclic rings, which act as chromophores. The position and intensity of these bands would be influenced by the extent of conjugation in the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial for understanding the solid-state properties of the compound.

Conformational Preferences and Rotational Barriers Analysis

The conformational flexibility of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide would primarily arise from rotation around the amide bond and the single bonds connecting the aromatic and heterocyclic rings to the amide group. Computational modeling, using methods such as Density Functional Theory (DFT), could be employed to investigate the conformational landscape of the molecule. These studies would help identify the most stable conformers and calculate the energy barriers for rotation around key bonds, providing insights into the molecule's dynamic behavior.

Investigations into the Polymorphism and Solvate Formation of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide Remain Undocumented in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a notable absence of specific research into the polymorphic and solvate-forming behavior of the chemical compound N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide . While the concepts of polymorphism—the ability of a solid material to exist in multiple crystalline forms—and solvate formation—the incorporation of solvent molecules into a crystal lattice—are critical areas of study in pharmaceutical and materials science for their profound impact on a compound's physical and chemical properties, no dedicated studies detailing these phenomena for this specific molecule have been publicly documented.

Polymorphism and solvate formation are known to influence key characteristics of a compound, including its solubility, dissolution rate, stability, and bioavailability. Therefore, the characterization of different polymorphic forms and solvates is a fundamental step in the development of new chemical entities for various applications. This typically involves a range of analytical techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Despite the existence of studies on related molecules, such as other nitrobenzamide or isoxazole (B147169) derivatives, which have been shown to exhibit complex solid-state behaviors, the specific compound N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide has not been the subject of such detailed investigation in the available scientific literature. Consequently, there is no data to report on the existence of different crystal forms, the conditions under which they might be produced, or their comparative physicochemical properties. Similarly, there is no information regarding its propensity to form solvates with common organic solvents.

The lack of such fundamental data precludes a detailed discussion on the molecular structure and conformational analysis as it pertains to polymorphism and solvate formation for this compound. Further empirical research would be required to identify and characterize any potential polymorphs or solvates of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide.

Biological Target Identification and Mechanistic Investigations Preclinical Focus

In Vitro Biological Activity Screening

Comprehensive searches for in vitro studies designed to identify the biological targets of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide have yielded no specific results. The following subsections, which are standard components of a preclinical drug discovery cascade, remain unexplored for this particular compound.

There are no available reports of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide having been screened against panels of specific enzymes such as hydrolases, transferases, or lyases. Consequently, its potential as an enzyme inhibitor is currently unknown.

Information regarding the interaction of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide with any specific biological receptors is not available. Studies to determine its binding affinity, and whether it acts as an agonist, antagonist, or allosteric modulator at any known receptor, have not been published.

There is a lack of data from cell-based assays that would indicate how N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide might perturb specific cellular signaling pathways. Such assays are critical for moving beyond non-specific effects and understanding the compound's precise molecular influence within a cell.

Elucidation of Molecular Mechanisms of Action

Without initial data from in vitro screening, the elucidation of the molecular mechanism of action for N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide has not been undertaken in any published research.

No studies have been conducted to confirm direct binding to a biological target or to characterize the specific binding site of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide.

As no primary biological target has been identified, subsequent analyses of downstream signaling pathways affected by N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide have not been performed.

Identification of Off-Target Interactions (Preclinical Relevance)

The identification of off-target interactions is a critical step in the preclinical assessment of a compound to anticipate potential mechanisms of toxicity and to understand its broader pharmacological profile. For N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, a comprehensive screening against a panel of receptors, enzymes, and ion channels would be conducted.

A hypothetical screening of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide against a panel of 44 common off-targets could reveal its interaction profile. The results of such a screening are often presented as the percent inhibition at a specific concentration, typically 10 µM.

| Target Class | Specific Target | Percent Inhibition at 10 µM |

| GPCR | Adrenergic α1 | 15% |

| GPCR | Dopamine D2 | 8% |

| Enzyme | COX-1 | 22% |

| Enzyme | hERG | 48% |

| Ion Channel | Cav1.2 | 12% |

From these hypothetical results, the notable inhibition of the hERG channel at 48% would warrant further investigation, as interactions with this channel are associated with potential cardiac effects. The moderate inhibition of COX-1 might suggest a potential for gastrointestinal side effects, while other interactions are minimal.

Preclinical In Vivo Mechanistic Studies

To understand the compound's behavior in a complex biological system, preclinical in vivo studies are essential. These studies would focus on the direct molecular interactions and downstream biological consequences of administering N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide.

Investigating the potential for a compound to form covalent adducts with proteins is crucial, as this can lead to idiosyncratic toxicities. For N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, this would involve incubating the compound with liver microsomes in the presence of trapping agents like glutathione (GSH).

The formation of a GSH adduct would indicate the generation of a reactive metabolite. The structure of such an adduct could be confirmed by mass spectrometry. For instance, a [M+H]+ ion corresponding to the mass of the parent compound plus the mass of glutathione would be indicative of adduct formation.

The potential for a compound to induce an immune response is a significant preclinical concern. In the case of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, in vitro assays using peripheral blood mononuclear cells (PBMCs) could be employed to assess cytokine release.

A hypothetical study might measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 after exposure to the compound. A significant increase in these cytokines compared to a vehicle control would suggest a potential for immune system activation.

| Cytokine | Concentration (pg/mL) - Vehicle Control | Concentration (pg/mL) - N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide (10 µM) |

| TNF-α | 50 | 65 |

| IL-6 | 30 | 40 |

These hypothetical results show a slight increase in TNF-α and IL-6, which would likely not be considered a strong signal for immune activation but would be noted for further monitoring.

Structure-Activity Relationship (SAR) Profiling

SAR studies are fundamental to medicinal chemistry and involve synthesizing and testing analogs of a lead compound to understand how chemical structure influences biological activity.

The nitro group on the benzamide (B126) ring of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is a key feature. An SAR study would involve moving this group to the ortho- and para-positions and replacing it with other electron-withdrawing or electron-donating groups.

| Compound Analog | Substituent | Position | Biological Activity (IC50, µM) |

| N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide | -NO2 | ortho | 5.2 |

| N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide | -NO2 | meta | 1.5 |

| N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide | -NO2 | para | 3.8 |

| N-(5-methyl-1,2-oxazol-3-yl)-3-cyanobenzamide | -CN | meta | 2.1 |

| N-(5-methyl-1,2-oxazol-3-yl)-3-methoxybenzamide | -OCH3 | meta | 15.7 |

This hypothetical data suggests that the meta-position is optimal for the nitro group and that other electron-withdrawing groups like cyano are tolerated, while electron-donating groups like methoxy significantly reduce activity.

If the compound possessed a chiral center, the influence of stereochemistry on its biological efficacy would be a critical aspect of the SAR. Since N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is achiral, this specific subsection is not applicable. However, if an analog were synthesized that introduced a stereocenter, the individual enantiomers would be separated and tested to determine if one was more active than the other (eutomer) or if they had different pharmacological profiles.

Molecular Fingerprint Analysis for SAR Correlation

In the preclinical evaluation of novel chemical entities, understanding the relationship between a molecule's structure and its biological activity is paramount. This structure-activity relationship (SAR) is often elucidated through the analysis of molecular fingerprints—unique digital representations of a compound's structural features. For N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, a detailed SAR correlation can be established by examining the contributions of its constituent fragments: the 5-methyl-1,2-oxazole ring, the amide linker, and the 3-nitrobenzoyl moiety. In the absence of direct comprehensive studies on the specific compound, an analysis of related structures provides a foundational understanding of its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in this process, correlating physicochemical properties and structural features with biological activities. rutgers.edu For compounds containing isoxazole (B147169) and nitroaromatic moieties, several key descriptors are consistently highlighted in SAR studies. These include steric, electronic, and hydrophobic parameters, as well as the presence of specific pharmacophoric features like hydrogen bond donors and acceptors.

Contribution of the 1,2-Oxazole Moiety

The 1,2-oxazole (isoxazole) ring is a prevalent scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities. researchgate.net Its contribution to the molecular fingerprint of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is significant. The arrangement of nitrogen and oxygen atoms in the ring influences the molecule's electronic distribution and its ability to form non-covalent interactions with biological targets. najah.edu

SAR studies on various isoxazole derivatives indicate that substitutions on the ring can modulate activity. The methyl group at the 5-position of the oxazole (B20620) ring in the target compound likely influences its steric profile and lipophilicity, which can affect binding to a target protein. Computational studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to explore the SAR of isoxazole derivatives, demonstrating the importance of steric and electrostatic fields for their biological activity. mdpi.com

The Role of the 3-Nitrobenzamide (B147352) Fragment

The 3-nitrobenzamide portion of the molecule also plays a crucial role in defining its biological profile. The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the benzamide ring. QSAR studies on nitroaromatic compounds have shown that descriptors related to electronic properties are often correlated with their biological effects. mdpi.com The presence of a nitro group has been identified as a relevant molecular property in determining the efficiency of some benzamide derivatives as inhibitors of photosynthetic electron transport. nih.gov

Furthermore, the amide linker provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are critical for interactions with many biological macromolecules. The relative orientation of the 1,2-oxazole and 3-nitrobenzoyl moieties, constrained by the amide bond, creates a specific three-dimensional shape that is a key determinant of its binding affinity to a target.

The following interactive table summarizes key molecular descriptors that are likely to be important for the SAR of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, based on analyses of related compounds.

| Molecular Descriptor | Structural Feature | Potential Impact on Activity |

| Hydrogen Bond Donors | Amide N-H | Formation of hydrogen bonds with target residues |

| Hydrogen Bond Acceptors | Amide C=O, Oxazole N and O, Nitro O | Multiple points of interaction with the biological target |

| Electron-Withdrawing Groups | 3-Nitro group | Modulation of the electronic properties of the benzoyl ring |

| Steric Bulk | 5-Methyl group on the oxazole ring | Influences the fit within a binding pocket |

| Lipophilicity (LogP) | Overall molecular structure | Affects cell membrane permeability and solubility |

Integrated SAR Insights

Three-dimensional QSAR (3D-QSAR) studies on related heterocyclic compounds have emphasized the importance of the spatial arrangement of these features. nih.gov The development of a robust QSAR model for a series of analogs of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide would involve the synthesis of derivatives with modifications at key positions, such as:

Substitution of the methyl group on the oxazole ring with other alkyl or functional groups to probe steric and electronic requirements.

Varying the position of the nitro group on the benzamide ring (e.g., 2-nitro or 4-nitro) to assess the impact of electronic distribution.

Replacement of the nitro group with other electron-withdrawing or electron-donating groups to establish electronic SAR.

The following table illustrates a hypothetical SAR based on potential modifications to the parent compound.

| Compound | R1 (on Oxazole) | R2 (on Benzoyl) | Predicted Activity Change | Rationale |

| Parent | -CH₃ | 3-NO₂ | Baseline | Reference compound |

| Analog 1 | -H | 3-NO₂ | Potentially decreased | Loss of hydrophobic/steric interaction from methyl group |

| Analog 2 | -CH₃ | 4-NO₂ | Could increase or decrease | Altered electronic and steric profile |

| Analog 3 | -CH₃ | 3-NH₂ | Likely altered | Change from electron-withdrawing to electron-donating group |

| Analog 4 | -CF₃ | 3-NO₂ | Potentially increased | Trifluoromethyl group can enhance binding and metabolic stability |

Computational Chemistry and Cheminformatics Applications

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods can provide a detailed understanding of the electronic structure and predict various spectroscopic features.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is key to its reactivity and photophysical properties. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For aromatic compounds containing nitro groups and amide linkages, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO tends to be centered on the electron-withdrawing nitro group. In the case of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, the HOMO would likely be distributed over the benzamide (B126) and methyl-oxazole rings, while the LUMO would be predominantly located on the nitrobenzamide moiety. The precise energies and distributions would require specific DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Energies for N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -2.5 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.0 | Energy difference between HOMO and LUMO |

Note: The values in this table are illustrative and would need to be confirmed by specific quantum mechanical calculations for N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum mechanical calculations are also powerful tools for predicting spectroscopic properties. The vibrational frequencies calculated from the second derivatives of the energy with respect to atomic displacements can be correlated with experimental infrared (IR) and Raman spectra. These calculations can aid in the assignment of spectral bands to specific molecular vibrations, such as the characteristic stretches of the amide C=O, the N-H bond, and the nitro group N-O bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the chemical structure of a compound. For N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, calculations could predict the 1H and 13C chemical shifts for each unique atom in the molecule, aiding in the assignment of its experimental NMR spectrum.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (receptor). While no specific molecular docking studies were identified for N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, the methodology is highly applicable to this class of compounds.

Prediction of Binding Modes and Affinities

Molecular docking algorithms explore various possible conformations of the ligand within the binding site of a target protein and score them based on a scoring function that estimates the binding affinity. This allows for the prediction of the most stable binding mode. For a molecule like N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, docking studies could be used to investigate its potential to inhibit specific enzymes or block receptor sites. The nitro group, amide linkage, and the methyl-oxazole ring all provide potential points of interaction that would be assessed during the docking process. The output of a docking simulation is typically a set of binding poses ranked by their predicted binding affinities (often expressed as a docking score or in units of kcal/mol).

Identification of Key Intermolecular Interactions

Beyond predicting the binding pose, docking simulations provide detailed information about the intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: The amide group in N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The oxygen atoms of the nitro group and the nitrogen and oxygen atoms of the oxazole (B20620) ring can also act as hydrogen bond acceptors.

Hydrophobic interactions: The methyl group and the aromatic rings can engage in hydrophobic interactions with nonpolar residues in the protein's binding site.

Pi-pi stacking: The aromatic benzamide and oxazole rings can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Electrostatic interactions: The polar nature of the nitro and amide groups can lead to favorable electrostatic interactions with charged or polar residues.

Understanding these key interactions is crucial for the rational design of more potent and selective analogues.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of a molecule, both in isolation and in complex environments such as in solution or bound to a protein.

For N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, an MD simulation could be used to explore its conformational landscape, revealing the most stable three-dimensional structures and the flexibility of the molecule. When docked into a protein's active site, an MD simulation can be used to assess the stability of the predicted binding pose. It can reveal how the ligand and protein adapt to each other's presence and provide a more accurate estimation of the binding free energy by accounting for entropic contributions and the effects of solvent. Although specific MD simulation studies for this compound were not found, this technique is a standard and valuable tool for validating docking results and gaining a deeper understanding of the dynamics of ligand-receptor interactions.

Conformational Dynamics and Stability of the Compound

A thorough search of scientific literature did not yield specific studies on the conformational dynamics and stability of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide. Computational analyses, which would typically involve methods like molecular mechanics or quantum mechanics to calculate potential energy surfaces, identify stable conformers, and determine the energy barriers to rotation around key single bonds (such as the amide bond and the bond connecting the phenyl and amide groups), have not been published for this molecule. Therefore, no specific data on its low-energy conformations or conformational flexibility is available.

Ligand-Protein Complex Dynamics

There are no available molecular dynamics (MD) simulation studies in the public domain that investigate the behavior of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide when bound to a protein target. Such studies would provide insights into the stability of the ligand-protein complex, the nature of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the flexibility of the ligand within the binding site. Without these studies, a detailed understanding of its interaction dynamics with any specific biological target remains uncharacterized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No published Quantitative Structure-Activity Relationship (QSAR) models that include N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide as part of their training or test set could be identified. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. As no such studies feature this specific compound, there is no data on molecular descriptors (e.g., electronic, steric, hydrophobic) that may correlate with its potential biological activity.

In Silico Prediction of Pharmacokinetic Parameters

Specific in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide have not been reported in the scientific literature. While general computational tools and models exist for predicting pharmacokinetic parameters, a dedicated study applying these methods to this compound and reporting on parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, or potential for plasma protein binding is not available.

Table 5.5.1: Predicted Physicochemical and Pharmacokinetic Properties

| Parameter | Predicted Value | Method/Software |

|---|---|---|

| Molecular Weight | Data Not Available | - |

| LogP | Data Not Available | - |

| Hydrogen Bond Donors | Data Not Available | - |

| Hydrogen Bond Acceptors | Data Not Available | - |

| Polar Surface Area | Data Not Available | - |

| Human Intestinal Absorption | Data Not Available | - |

| Blood-Brain Barrier Permeation | Data Not Available | - |

| CYP450 Inhibition | Data Not Available | - |

Note: The table is presented to adhere to the required format but is populated with "Data Not Available" as no specific published data exists for this compound.

Virtual Screening and Ligand-Based Drug Design Strategies

There is no information in the scientific literature indicating that N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide has been used as a query molecule or identified as a "hit" in virtual screening campaigns. Likewise, no ligand-based drug design studies, which would use the structure of this compound as a template to design new molecules with similar or improved properties, have been published. Therefore, its application in computational drug discovery efforts has not been documented.

Synthesis and Biological Evaluation of Structural Analogs and Derivatives

Rational Design Principles for Analog Generation

The rational design of analogs of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is guided by established medicinal chemistry principles, including isosteric and bioisosteric replacements, to modulate the compound's properties. The core structure presents several key regions amenable to modification: the 3-nitrophenyl ring, the amide linker, and the 5-methyl-1,2-oxazole moiety.

Modification of the 3-Nitrophenyl Ring: The nitro group at the 3-position is a strong electron-withdrawing group and a key feature for potential biological interactions. Analogs are often designed by:

Positional Isomerism: Moving the nitro group to the 2- or 4-position to investigate the impact of its location on target binding.

Substitution Variation: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) to probe the electronic requirements for activity. Studies on related nitroaromatic compounds have shown that the 3-nitro substitution can be crucial for certain biological activities. For instance, in a series of N-alkyl nitrobenzamides, compounds with a nitro substituent at the 3-position of the aromatic ring displayed significantly higher antimycobacterial activity compared to other positional isomers. nih.gov

Disubstitution: Introducing a second substituent on the phenyl ring to explore potential new binding interactions or to modulate the compound's physicochemical properties.

Alteration of the Amide Linker: The amide bond is a critical structural element, providing rigidity and potential hydrogen bonding interactions. Modifications in this region are typically more conservative and may include:

Bioisosteric Replacement: Replacing the amide linkage with other groups such as a thioamide, ester, or a reversed amide to alter the hydrogen bonding capacity and electronic distribution.

Alkyl Group Variation: Replacing the 5-methyl group with other small alkyl groups (e.g., ethyl, propyl) or hydrogen to assess the steric tolerance of the target's binding pocket.

Ring Isomerism: Utilizing different oxazole (B20620) isomers or replacing the oxazole ring with other 5-membered heterocycles like isoxazole (B147169), pyrazole, or triazole to evaluate the importance of the heteroatom arrangement for biological activity.

Synthetic Methodologies for Analog Libraries

The synthesis of a library of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide analogs typically involves a convergent synthetic approach, allowing for the rapid generation of diverse structures. The key reaction is the amide bond formation between a substituted benzoic acid (or its activated derivative) and 3-amino-5-methyl-1,2-oxazole.

A general synthetic route commences with the appropriate substituted benzoic acid. For instance, to generate analogs with variations on the phenyl ring, a series of commercially available or readily synthesized benzoic acids are used. The carboxylic acid is then activated to facilitate the amide coupling reaction. Common activation methods include conversion to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride, or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

The activated benzoic acid derivative is then reacted with 3-amino-5-methyl-1,2-oxazole in an appropriate solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine to neutralize the acid byproduct. The resulting amide analogs can then be purified using standard techniques such as recrystallization or column chromatography.

For modifications on the oxazole ring, a similar strategy is employed, starting with the synthesis of the desired 3-amino-substituted oxazole derivative, which is then coupled with 3-nitrobenzoic acid. This modular approach allows for the efficient creation of a focused library of compounds for biological screening.

Comparative Analysis of Biological Profiles of Analogs

For instance, in studies of N-alkyl nitrobenzamides, it was observed that the presence and position of the nitro group significantly influenced antimycobacterial activity. The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were found to be the most potent, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the nanogram per milliliter range. nih.gov This suggests that for analogs of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, modifications to the nitro group and the introduction of additional electron-withdrawing substituents on the phenyl ring could be critical determinants of biological activity.

Similarly, the nature of the substituent on the heterocyclic ring can impact efficacy. In a series of sulfamethoxazole (B1682508) derivatives, which also contain the N-(5-methylisoxazol-3-yl) moiety, the introduction of various substituted aryl/heteroaryl diazenyl groups led to compounds with a range of biological activities, including analgesic, anti-inflammatory, antioxidant, and antimicrobial effects. arkajainuniversity.ac.in

A hypothetical comparative analysis of a library of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide analogs could be presented in a data table format, as shown below. The data in this table is illustrative and intended to demonstrate how such a comparison would be structured.

Interactive Data Table: Hypothetical Biological Activity of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide Analogs

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Oxazole Ring Substitution) | Biological Activity (IC50, µM) |

| Parent | 3-NO2 | 5-CH3 | 10.5 |

| Analog 1 | 4-NO2 | 5-CH3 | 25.2 |

| Analog 2 | 2-NO2 | 5-CH3 | 50.1 |

| Analog 3 | 3-CN | 5-CH3 | 15.8 |

| Analog 4 | 3-CF3 | 5-CH3 | 12.3 |

| Analog 5 | 3,5-(NO2)2 | 5-CH3 | 1.2 |

| Analog 6 | 3-NO2 | 5-H | 18.9 |

| Analog 7 | 3-NO2 | 5-C2H5 | 14.7 |

Derivation of Key Pharmacophoric Features for Target Modulation

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. By analyzing the SAR data from a series of active and inactive analogs, a pharmacophore model can be developed to guide the design of new, more potent compounds.

Based on the structure of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide and general principles of molecular recognition, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Acceptor: The oxygen atoms of the nitro group and the carbonyl group of the amide linker.

A Hydrogen Bond Donor: The N-H group of the amide linker.

An Aromatic/Hydrophobic Region: The nitrophenyl ring and the methyl-oxazole ring.

A Negative Ionizable Feature: The nitro group, which is strongly electron-withdrawing.

The relative importance and spatial arrangement of these features would be refined by comparing the activities of the synthesized analogs. For example, if analogs with the nitro group at the 4-position show significantly reduced activity, it would suggest that the position of the hydrogen bond acceptor/negative ionizable feature is critical. Similarly, if replacing the 5-methyl group with a larger alkyl group diminishes activity, it would indicate a sterically constrained hydrophobic pocket in the target's binding site.

The ultimate goal of deriving these key pharmacophoric features is to create a predictive model that can be used to screen virtual libraries of compounds and to prioritize the synthesis of new analogs with a higher probability of being active. This iterative process of design, synthesis, testing, and model refinement is a cornerstone of modern drug discovery.

Future Research Trajectories and Academic Significance

Advancements in Synthetic Access to Complex Derivatives

Future research would necessitate the development of robust and versatile synthetic routes to access a wide array of derivatives. The initial synthesis of related benzamides often involves the coupling of a substituted aniline (B41778) with a corresponding benzoyl chloride. researchgate.net For N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, this would typically involve reacting 3-amino-5-methylisoxazole (B124983) with 3-nitrobenzoyl chloride.

To build a library of complex derivatives for structure-activity relationship (SAR) studies, researchers would need to explore advanced synthetic methodologies. This could include:

Late-stage functionalization: Introducing chemical modifications to the core structure in the final steps of the synthesis to rapidly generate diverse analogues. This might involve C-H activation techniques to modify the benzamide (B126) or oxazole (B20620) rings.

Parallel synthesis: Employing automated or semi-automated platforms to synthesize and purify a large number of derivatives simultaneously, accelerating the discovery of compounds with improved properties. scholarsresearchlibrary.com

Flow chemistry: Utilizing continuous-flow reactors to improve reaction efficiency, safety (especially for nitration reactions), and scalability of the synthetic process.

These advanced synthetic approaches would be crucial for systematically exploring the chemical space around the parent compound to optimize potency, selectivity, and pharmacokinetic properties.

Discovery of Unprecedented Biological Targets

A primary goal of future research would be to identify the biological targets through which N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide exerts its effects. Given its structure, the compound could interact with a variety of protein classes. The nitroaromatic group, for instance, is a feature found in compounds with activities ranging from antimicrobial to anticancer. researchgate.net

Target identification efforts would likely employ a combination of the following approaches:

Phenotypic Screening: Testing the compound in a battery of cell-based assays representing different disease states (e.g., cancer cell proliferation, microbial growth, inflammatory responses) to uncover a biological phenotype. nih.gov

Affinity-based Proteomics: Chemically modifying the compound to create a probe that can be used to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

In Silico Target Prediction: Using computational algorithms that predict potential protein targets based on the compound's structural similarity to known ligands in biological databases.

The discovery of a novel biological target for this scaffold would open up new avenues for therapeutic intervention and enhance the understanding of disease pathways.

Development of Advanced In Vitro and In Vivo Preclinical Models

Once a biological activity and potential target are identified, the development and use of advanced preclinical models would be essential to evaluate the compound's therapeutic potential. Standard 2D cell culture models are often poor predictors of in vivo efficacy.

Future research would leverage more sophisticated models, such as:

3D Organoids and Spheroids: These models more accurately mimic the complex cellular architecture and microenvironment of human tissues and tumors, providing more reliable data on compound efficacy.

Microfluidic "Organs-on-a-Chip": These devices allow for the creation of functional units of human organs, enabling the study of a compound's effect on tissue-level physiology and its potential for toxicity in a controlled environment.

Genetically Engineered Animal Models: If the compound's target is known, researchers could use animal models in which the target gene is knocked out or mutated to validate the mechanism of action and assess in vivo efficacy.

These advanced models provide a more translational bridge between initial laboratory discoveries and potential clinical applications.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the compound's mechanism of action, future studies would integrate multiple "omics" datasets. nih.gov This systems biology approach provides a holistic view of the cellular response to the compound. arxiv.org

Key multi-omics approaches would include:

Transcriptomics (RNA-seq): To identify changes in gene expression patterns induced by the compound, revealing the cellular pathways that are modulated.

Proteomics: To quantify changes in protein levels and post-translational modifications, providing insight into the functional consequences of altered gene expression.

Metabolomics: To analyze changes in the cellular metabolome, which can reveal shifts in metabolic pathways and provide biomarkers of the compound's activity.

Integrating these datasets using bioinformatics tools can uncover the compound's network-level effects, identify potential mechanisms of resistance, and discover novel biomarkers to monitor its activity in vivo. scienceopen.comnih.gov

Utility as a Molecular Probe in Chemical Biology Research

Beyond its potential therapeutic applications, a well-characterized compound like N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide could become a valuable molecular probe. researchgate.net A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system.

To qualify as a high-quality chemical probe, the compound would need to demonstrate:

High Potency: It should act at low concentrations to minimize off-target effects.

High Selectivity: It should interact with a specific target or a very limited number of targets.

Cellular Activity: It must be able to cross the cell membrane and engage its target in a cellular context.

If these criteria are met, the compound could be used by researchers to investigate fundamental biological processes, validate new drug targets, and dissect complex disease mechanisms. researchgate.net The development of a corresponding inactive analogue would further strengthen its utility as a probe by providing a negative control for experiments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where 3-nitrobenzoyl chloride reacts with 5-methyl-1,2-oxazol-3-amine. Yield optimization can be achieved using microwave-assisted synthesis, which reduces reaction time and improves efficiency (e.g., yields up to 97% reported for analogous sulfonamide derivatives under microwave conditions) . Solvent choice (e.g., DMF or pyridine) and temperature control (reflux vs. room temperature) significantly impact purity. Chromatographic purification (TLC or column) is recommended to isolate the product from byproducts like unreacted starting materials .

Q. How can the structural integrity of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide be validated experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm the presence of the oxazole proton (δ ~6.5 ppm) and nitro group aromatic protons (δ ~8.0–8.5 ppm).

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL . For example, orthorhombic space groups (e.g., Pca2₁) and unit cell parameters (e.g., a = 16.271 Å, b = 5.380 Å) have been reported for structurally related oxazole derivatives .

- Mass spectrometry : Validate the molecular ion peak ([M+H]⁺) against the theoretical molecular weight (C₁₁H₉N₃O₄ = 247.2 g/mol).

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Prioritize assays aligned with the bioactivity of analogous compounds:

- Antimicrobial : Broth microdilution assays (MIC determination) against Staphylococcus aureus or Escherichia coli .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values. Derivatives with nitro groups have shown IC₅₀ values in the 10–50 µM range .

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based kits (e.g., ATPase activity assays).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the nitro group and oxazole ring in bioactivity?

- Methodological Answer :

- Synthetic modifications : Replace the nitro group with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF₃) to assess electronic effects. For example, 3-bromo analogs show moderate antibacterial activity, while nitro derivatives exhibit enhanced anticancer properties .

- Biological testing : Compare IC₅₀/MIC values across analogs. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like thymidylate synthase .

- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett constants, logP) with activity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and positive controls.

- Validate target engagement : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to purported targets.

- Statistical rigor : Apply ANOVA with post-hoc tests to assess significance of observed differences. For example, discrepancies in MIC values for oxazole derivatives may arise from variations in bacterial strain susceptibility .

Q. What mechanistic insights can be gained from studying hydrogen-bonding patterns in the crystal structure?

- Methodological Answer :

- Graph set analysis : Use software like Mercury to classify hydrogen bonds (e.g., D-motifs for intramolecular bonds). For example, oxazole N–H···O nitro interactions stabilize the planar conformation .

- Correlate with solubility : Strong intermolecular H-bonding (e.g., N–H···O=C) may reduce aqueous solubility, impacting bioavailability. Quantify via shake-flask experiments and HPLC .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodological Answer :

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites. The nitro group is prone to reduction; simulate pathways via CYP450 isoform models (e.g., CYP3A4).

- Experimental validation : Perform microsomal stability assays (e.g., rat liver microsomes) with LC-MS/MS quantification. Compare half-life (t₁/₂) with predicted values .

Data-Driven Challenges and Solutions

Q. How can researchers mitigate the instability of the nitro group during storage and handling?

- Methodological Answer :

- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation.

- Analytical monitoring : Track degradation via HPLC-DAD at 254 nm; detect nitro-reduced byproducts (e.g., amine derivatives) .

Q. What strategies integrate findings on this compound into broader drug development pipelines?

- Methodological Answer :

- ADMET profiling : Assess permeability (Caco-2 assays), plasma protein binding (equilibrium dialysis), and toxicity (Ames test).

- Lead optimization : Use fragment-based drug design (FBDD) to improve potency. For example, introduce sulfonamide moieties to enhance target affinity, as seen in EGFR inhibitors .

- In vivo models : Test efficacy in xenograft models (e.g., murine cancer) with pharmacokinetic monitoring (AUC, Cmax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.